molecular formula C12H12N2O B14128773 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile CAS No. 135354-01-7

1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile

Cat. No.: B14128773
CAS No.: 135354-01-7
M. Wt: 200.24 g/mol
InChI Key: RBVLDPDULHIHQF-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3,3-trimethylindoline and suitable nitrile sources.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the nitrile group at the 6-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, primary amines, and various substituted indoline compounds.

Scientific Research Applications

1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis by activating procaspase-3 and other apoptotic pathways . The compound’s structure allows it to bind to specific proteins, leading to the regulation of cell growth and death.

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-3-acetic acid: Another indoline derivative with biological activity.

    1,3-Dimethyl-2-oxoindoline: Similar structure but lacks the nitrile group.

    2-Oxoindoline-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position and the 2-oxo group makes it a versatile compound for various chemical transformations and biological studies.

Properties

CAS No.

135354-01-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1,3,3-trimethyl-2-oxoindole-6-carbonitrile

InChI

InChI=1S/C12H12N2O/c1-12(2)9-5-4-8(7-13)6-10(9)14(3)11(12)15/h4-6H,1-3H3

InChI Key

RBVLDPDULHIHQF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)C#N)N(C1=O)C)C

Origin of Product

United States

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